REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:14])[C:7]([C:12]#[N:13])([CH2:10][CH3:11])[CH2:8][CH3:9])([CH3:4])([CH3:3])[CH3:2].N>C(O)C.[Ni]>[C:1]([O:5][C:6](=[O:14])[C:7]([CH2:12][NH2:13])([CH2:10][CH3:11])[CH2:8][CH3:9])([CH3:2])([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
29.21 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(C(CC)(CC)C#N)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
After separating off from the catalyst
|
Type
|
CONCENTRATION
|
Details
|
the batch is concentrated by evaporation in vacuo
|
Type
|
DISTILLATION
|
Details
|
the liquid that remains is distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(C(CC)(CC)CN)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |